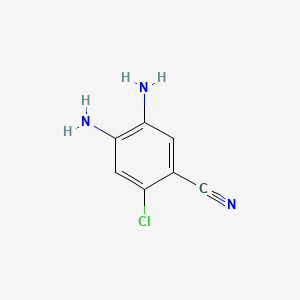

4,5-Diamino-2-chlorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,5-Diamino-2-chlorobenzonitrile” is a chemical compound with the CAS Number: 497147-90-7 . It has a molecular weight of 167.6 and its IUPAC name is this compound . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6ClN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.

Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 167.6 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .

Applications De Recherche Scientifique

Corrosion Inhibition : The study by Sığırcık, Tüken, and Erbil (2016) on 3,4-diaminobenzonitrile explored its efficacy as a corrosion inhibitor for steel. This research indicates the potential of diamino benzonitrile derivatives in corrosion protection applications (Sığırcık, Tüken, & Erbil, 2016).

Electrochemistry : Yang Guo-gang (2009) reported on the preparation of 4-Chloro-3,5-diaminobenzonitrile using an indirect electroreduction method, highlighting the significance of electrochemical processes in synthesizing diamino benzonitrile compounds (Yang Guo-gang, 2009).

Thermodynamic Properties : The research by Rocha et al. (2014) on chlorobenzonitrile isomers, including thermodynamic and structural properties, can provide insights into the behavior of similar compounds like 4,5-Diamino-2-chlorobenzonitrile (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).

Fluorescent Probe for Nitric Oxide Detection : Zhang et al. (2002) studied 4,5-Diaminofluorescein (DAF-2), a compound structurally related to this compound, as a fluorescent probe for nitric oxide detection, indicating potential applications in biological and chemical sensing (Zhang, Kim, Hatcher, Potgieter, Moroz, Gillette, & Sweedler, 2002).

Photometric Determination : Lin and Cheng (1970) described the use of diamines, including related compounds, for photometric determination of nitrite, suggesting analytical applications for this compound (Lin & Cheng, 1970).

Material Synthesis : Sabaté, Jeanneau, and Delalu (2012) synthesized 4,5-dicyano-2H-1,2,3-triazole from diaminomaleodinitrile, showing the relevance of diamino benzonitrile derivatives in material synthesis, especially in the production of energetic materials (Sabaté, Jeanneau, & Delalu, 2012).

Physical and Thermal Properties : Trivedi et al. (2015) studied 2-chlorobenzonitrile, a compound structurally similar to this compound, highlighting the importance of examining the physical and thermal properties of such compounds (Trivedi, Branton, Trivedi, Nayak, Singh, & Jana, 2015).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by 4,5-Diamino-2-chlorobenzonitrile

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

4,5-diamino-2-chlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSZKJXTQGXNCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)

![(2E)-2-[2-[(Cyclohexylamino)thioxomethyl]hydrazinylidene]propanoic Acid](/img/structure/B568949.png)